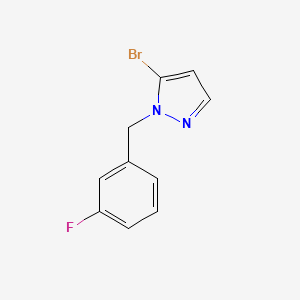

5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-[(3-fluorophenyl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2/c11-10-4-5-13-14(10)7-8-2-1-3-9(12)6-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLAAVAIYWNGCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 1 3 Fluorobenzyl 1h Pyrazole

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole, two primary disconnection strategies are logical.

Strategy A: N-Alkylation

The most direct approach involves disconnecting the bond between the pyrazole (B372694) N1 atom and the benzylic carbon. This leads to two key precursors:

5-Bromopyrazole : The core heterocyclic component.

1-(Bromomethyl)-3-fluorobenzene (or 3-fluorobenzyl bromide) : The alkylating agent that introduces the substituted benzyl (B1604629) group.

This strategy is advantageous due to the commercial availability of both precursors and the generally high efficiency of N-alkylation reactions of pyrazoles.

Strategy B: Pyrazole Ring Formation

A more fundamental approach involves the disconnection of the pyrazole ring itself. This strategy relies on the classical Knorr pyrazole synthesis and its variations. The key precursors for this route would be:

(3-Fluorobenzyl)hydrazine : This provides the N1 and N2 atoms of the pyrazole ring.

A brominated three-carbon synthon : A suitable C3 building block containing a bromine atom at the appropriate position, such as a brominated 1,3-dicarbonyl compound or a brominated α,β-unsaturated carbonyl compound.

This approach offers flexibility in introducing substituents on the pyrazole core but may involve more steps and potential challenges with regioselectivity.

| Retrosynthetic Strategy | Key Precursors | Advantages |

| N-Alkylation | 5-Bromopyrazole, 1-(Bromomethyl)-3-fluorobenzene | High efficiency, readily available starting materials |

| Ring Formation | (3-Fluorobenzyl)hydrazine, Brominated 1,3-dicarbonyl or α,β-unsaturated carbonyl equivalent | High flexibility for substituent introduction on the core |

Classical and Contemporary Synthetic Routes to 1,5-Disubstituted Pyrazoles

The synthesis of the 1,5-disubstituted pyrazole scaffold can be accomplished through a variety of methods, ranging from traditional cyclocondensations to modern catalytic and microwave-assisted techniques.

Cyclocondensation is the most classical and widely used method for pyrazole synthesis. This approach typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. beilstein-journals.org

Knorr Pyrazole Synthesis : This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org For a 1,5-disubstituted pyrazole, an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, which can sometimes lead to mixtures of regioisomers.

Reaction with α,β-Unsaturated Carbonyls : Hydrazines can react with α,β-unsaturated aldehydes and ketones (chalcones) to form pyrazoline intermediates, which can then be oxidized to pyrazoles. nih.gov

Reaction with 1,2-Allenic Ketones : A more recent method involves the cyclocondensation of 1,2-allenic ketones with hydrazines, which can proceed under very mild conditions to afford 3,5-disubstituted pyrazoles with high efficiency. researchgate.netrsc.org

Multi-component reactions, where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. Several MCRs have been developed for pyrazole synthesis. researchgate.netrsc.org

One common MCR strategy involves the in situ generation of a 1,3-dicarbonyl compound, which then undergoes a classical Knorr-type cyclization with a hydrazine. beilstein-journals.org For instance, a one-pot, three-component reaction of an aldehyde, a ketone, and a hydrazine can be used to produce pyrazolines, which are subsequently oxidized to pyrazoles. rsc.org Another approach involves the [3+2] cycloaddition of in situ generated nitrile imines with alkenes or alkynes. rsc.org

The use of metal catalysts has enabled the development of novel and efficient routes to pyrazoles, often with high regioselectivity.

Ruthenium-Catalyzed Reactions : Ruthenium complexes can catalyze the reaction between secondary propargyl alcohols and hydrazines to yield 1,5-disubstituted pyrazoles. researchgate.net

Copper-Catalyzed Reactions : Copper catalysts are widely used in pyrazole synthesis. They can promote domino C-N coupling/hydroamination reactions of acetylenes and diamines. nih.gov Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones also provides a route to various pyrazole derivatives. organic-chemistry.org Ultrasound-assisted synthesis using a Cu(I) catalyst has also been reported to enhance reaction rates and yields for 1,5-disubstituted pyrazoles. asianpubs.org

Palladium-Catalyzed Reactions : Palladium catalysts are employed in cross-coupling reactions to build complex pyrazole structures. For example, a one-pot sequence involving Sonogashira coupling followed by cyclocondensation can generate highly substituted pyrazoles. researchgate.net

Iron-Catalyzed Reactions : Iron catalysts offer a less expensive and more environmentally benign option for synthesizing 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

| Catalytic Method | Catalyst Example | Reactants | Product Type |

| Ruthenium-Catalyzed | Ru complex | Secondary propargyl alcohols, Hydrazines | 1,5-Disubstituted pyrazoles |

| Copper-Catalyzed | Cu(I), Cu(OTf)₂ | Acetylenes, Diamines; β,γ-Unsaturated hydrazones | 1,5-Disubstituted pyrazoles |

| Palladium-Catalyzed | Pd complex | Aryl iodides, Alkynes, Acid chlorides, Hydrazines | Polysubstituted pyrazoles |

| Iron-Catalyzed | Fe complex | Diarylhydrazones, Vicinal diols | 1,3,5-Substituted pyrazoles |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic synthesis. dergipark.org.tr The synthesis of pyrazoles often benefits from microwave irradiation, with reaction times decreasing from hours to minutes. nih.govnih.gov

Many microwave-assisted procedures are also performed under solvent-free conditions, adhering to the principles of green chemistry. researchgate.net For example, the condensation of hydrazine derivatives with β-keto esters can be carried out rapidly without a solvent under microwave irradiation to produce pyrazolones in excellent yields. researchgate.net Similarly, chalcones can be cyclized with hydrazine hydrate using microwave energy to efficiently produce substituted pyrazoles. nih.gov

Specific Reaction Mechanisms for the Formation of this compound

Based on the retrosynthetic analysis, the most straightforward and likely industrial synthesis of this compound is the N-alkylation of 5-bromopyrazole with 3-fluorobenzyl bromide.

The reaction mechanism proceeds as follows:

Deprotonation : In the presence of a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)), the proton on the N1 nitrogen of 5-bromopyrazole is abstracted. This deprotonation generates the corresponding pyrazolate anion. The pyrazolate anion is a potent nucleophile, with the negative charge delocalized over the two nitrogen atoms.

Nucleophilic Attack : The generated pyrazolate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-fluorobenzyl bromide. This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction.

Displacement : The nitrogen-carbon bond is formed concurrently with the cleavage of the carbon-bromine bond. The bromide ion is displaced as a leaving group.

The result is the formation of the target molecule, this compound, and a salt byproduct (e.g., NaBr, KBr). The regioselectivity of the alkylation (attack at N1 vs. N2) is influenced by steric and electronic factors, but for many pyrazole systems, alkylation at N1 is common.

Mechanistic Investigations of Bromination Reactions on Pyrazole Scaffolds

The introduction of a bromine atom onto a pyrazole ring is a classic example of electrophilic aromatic substitution. The mechanism and outcome of this reaction are heavily influenced by the electronic properties of the pyrazole ring and the reaction conditions employed. Molecular-orbital calculations for the parent pyrazole molecule indicate that the 4-position is the most electron-rich and thus the most susceptible to electrophilic attack. cdnsciencepub.com This inherent reactivity preference means that direct bromination of an N-substituted pyrazole often yields the 4-bromo derivative as the major product. cdnsciencepub.com

The bromination process typically involves the generation of an electrophilic bromine species. Common reagents include molecular bromine (Br₂) in various solvents or N-Bromosuccinimide (NBS). In strongly acidic media, the nature of the reacting species can change. For instance, the pyrazole ring can be protonated, forming a pyrazolium cation. This deactivates the heterocyclic ring towards electrophilic attack and can redirect the substitution to other parts of the molecule, such as a phenyl substituent if present. cdnsciencepub.com Theoretical studies using Density Functional Theory (DFT) have also been employed to explore the reaction pathways and transition states involved in the bromination of pyrazole precursors, providing deeper insight into the reaction mechanism. researchgate.net

To achieve bromination at the 5-position, as required for the target compound, synthetic chemists must circumvent the natural preference for the 4-position. This can be accomplished through several strategies:

Blocking the 4-position: Starting with a pyrazole that already has a substituent at the C4 position, which can be removed later.

Directed Metalation: Using organometallic intermediates where a metal atom is selectively introduced at the 5-position, which is then replaced by bromine.

Ring Synthesis: Constructing the pyrazole ring from acyclic precursors that already contain the bromine atom at the appropriate position.

Table 1: Common Brominating Agents for Pyrazole Scaffolds

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Bromine (Br₂) | Inert solvents (e.g., CHCl₃, CCl₄) or acetic acid | Generally favors the 4-position in N-substituted pyrazoles. cdnsciencepub.com |

| N-Bromosuccinimide (NBS) | Inert solvents, often with a radical initiator (e.g., AIBN) or light | A milder alternative to Br₂, also typically favors the 4-position. researchgate.net |

| Bromine/Silver Sulfate in H₂SO₄ | Strongly acidic medium | Can alter reactivity, potentially leading to substitution on other attached groups. cdnsciencepub.com |

N-Alkylation Strategies for 1-Substituted Pyrazoles with Fluorobenzyl Moieties

The N-alkylation of a pyrazole with a fluorobenzyl group presents a significant challenge due to the potential for forming two different regioisomers. An unsymmetrically substituted pyrazole (such as 5-bromopyrazole) has two non-equivalent nitrogen atoms (N1 and N2), and alkylation can occur at either site. d-nb.info The reaction of a pyrazole with an alkylating agent like 3-fluorobenzyl bromide typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the pyrazole attacks the electrophilic carbon of the benzyl group.

The ratio of the resulting N1 and N2 isomers is dependent on several factors:

Steric Hindrance: Bulky substituents near one of the nitrogen atoms can hinder the approach of the alkylating agent, favoring substitution at the less hindered nitrogen.

Electronic Effects: The electron density at each nitrogen atom, influenced by the substituents on the pyrazole ring, affects their nucleophilicity.

Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the isomeric ratio.

Systematic studies have been conducted to control this regioselectivity. For instance, using potassium carbonate as the base in a polar aprotic solvent like DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles. researchgate.net In recent years, novel approaches have emerged that offer exceptional control. Engineered enzymes, specifically modified methyltransferases, have been used to perform N-alkylation with unprecedented regioselectivity (>99%). d-nb.infonih.govresearchgate.net Additionally, catalyst-free methods, such as the Michael addition, have been developed for highly selective N1-alkylation of specific pyrazole systems. semanticscholar.org

Green Chemistry Principles in Synthetic Strategies

The synthesis of pyrazole derivatives, including this compound, is increasingly being viewed through the lens of green chemistry. nih.govbenthamdirect.com The goal is to develop synthetic routes that are more efficient, produce less waste, and use less hazardous materials. Several key green chemistry principles are being applied to pyrazole synthesis.

Atom Economy and Multicomponent Reactions (MCRs): Traditional multi-step syntheses often generate significant waste. MCRs, which combine three or more reactants in a single pot to form the final product, are highly desirable as they improve atom economy and reduce the need for purification of intermediates. nih.govacs.org

Use of Greener Solvents: Many classic organic reactions use volatile and toxic solvents. A major focus of green chemistry is to replace these with more environmentally benign alternatives such as water, ethanol, or ionic liquids. benthamdirect.comnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are being used to accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. benthamdirect.comnih.gov

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify product isolation. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support. tandfonline.com

Benign Catalysts: The use of hazardous reagents is being replaced by the development and application of efficient and recyclable catalysts that are less toxic and more sustainable. nih.gov

These strategies represent a shift towards more sustainable chemical manufacturing, aiming to minimize the environmental footprint associated with the synthesis of complex molecules like this compound. nih.govbenthamdirect.com

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of organic compounds. For 5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the atomic connectivity and the electronic environment of the nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule, as well as their neighboring environments. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the benzylic methylene (B1212753) group, and the fluorobenzyl ring.

The protons on the pyrazole ring, typically found at positions 3 and 4, would appear as doublets due to their mutual coupling. The benzylic protons would present as a singlet, integrating to two protons. The aromatic protons of the 3-fluorobenzyl group would display a more complex pattern of multiplets due to both proton-proton and proton-fluorine couplings. The exact chemical shifts are influenced by the electronic effects of the bromine and fluorine substituents.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-3 | 7.55 | d | 2.0 |

| Pyrazole H-4 | 6.89 | d | 2.0 |

| Benzyl (B1604629) CH₂ | 5.80 | s | - |

| Aromatic CH | 7.25 - 7.35 | m | - |

Note: The data in this table is representative and based on analogous compounds. Specific experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbons of the pyrazole ring, the benzylic methylene carbon, and the carbons of the fluorobenzyl ring will resonate in characteristic regions of the spectrum. The carbon attached to the bromine atom (C-5 of the pyrazole ring) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Similarly, the carbons of the fluorobenzyl ring will show coupling with the fluorine atom (¹³C-¹⁹F coupling), which can aid in their assignment.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrazole C-3 | 142.1 |

| Pyrazole C-4 | 112.5 |

| Pyrazole C-5 | 128.0 |

| Benzyl CH₂ | 55.9 |

| Aromatic C-F | 162.5 (d, J ≈ 245 Hz) |

| Other Aromatic C | 114.0 - 138.0 |

Note: The data in this table is representative and based on analogous compounds. Specific experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. The ¹⁹F NMR spectrum will typically show a single signal for the fluorine atom on the benzyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the coupling patterns observed in the ¹H and ¹³C NMR spectra due to the fluorine atom can be correlated with the ¹⁹F NMR data to confirm the structure. For similar fluorinated benzyl pyrazole derivatives, the fluorine signal is often observed as a singlet or a narrow multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₈BrFN₂, the expected monoisotopic mass is approximately 253.99 g/mol .

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy. The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks). The fragmentation pattern would likely involve the cleavage of the benzyl group, leading to a prominent fragment ion corresponding to the 3-fluorobenzyl cation and the 5-bromo-1H-pyrazole radical cation.

Table 3: Representative Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity, %) |

| [M]⁺ | 254 (98), 256 (100) |

| [M - Br]⁺ | 175 (40) |

| [C₇H₆F]⁺ | 109 (85) |

| [C₃H₂BrN₂]⁺ | 145 (30), 147 (30) |

Note: The data in this table is representative and based on analogous compounds. Specific experimental values and relative intensities may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds present in the structure.

Key expected absorptions include C-H stretching vibrations for the aromatic and pyrazole rings, as well as the methylene group. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would appear in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹.

Table 4: Representative IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2950 - 2850 |

| C=C and C=N stretch (aromatic/pyrazole) | 1610, 1580, 1490 |

| C-N stretch | 1350 |

| C-F stretch | 1250 |

| C-Br stretch | 680 |

Note: The data in this table is representative and based on analogous compounds. Specific experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For pyrazole derivatives, the absorption of UV-Vis radiation typically involves π → π* and n → π* transitions associated with the aromatic pyrazole ring and any conjugated systems.

The UV-Vis spectrum of a pyrazole derivative is influenced by the nature and position of its substituents. In the case of this compound, the pyrazole ring constitutes the primary chromophore. The bromo substituent at the 5-position and the 3-fluorobenzyl group at the 1-position will modulate the electronic properties and, consequently, the absorption spectrum.

A hypothetical UV-Vis data table for a pyrazole derivative is presented below to illustrate the type of information that would be obtained from such an analysis.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~210 | >10,000 | π → π* (Pyrazole ring) |

| Ethanol | ~265 | ~200-400 | π → π* (Benzene ring) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

A representative table of crystallographic data for a hypothetical pyrazole derivative is shown below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.654 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.

For a compound like this compound, which is expected to be a solid at room temperature and have a relatively high molecular weight, Reverse-Phase HPLC (RP-HPLC) would be the preferred method for purity analysis. A C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions.

Gas chromatography could also be employed if the compound is sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column would be suitable for the separation. The purity of the compound would be determined by the area percentage of its corresponding peak in the chromatogram.

The following table illustrates typical data obtained from an HPLC analysis for a pyrazole derivative.

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (tR) | 5.8 min |

| Purity (%) | >98% |

Computational Chemistry and Theoretical Investigations of this compound

Computational chemistry has become an essential tool in modern chemical research, offering profound insights into the structural, electronic, and dynamic properties of molecules. For pyrazole derivatives, which form the core of many pharmacologically active compounds, these theoretical methods are invaluable for rational drug design and understanding mechanisms of action. eurasianjournals.comeurasianjournals.com This article focuses on the theoretical investigation of a specific pyrazole derivative, this compound, exploring its molecular characteristics through a variety of computational techniques.

Chemical Reactivity and Derivatization Studies of 5 Bromo 1 3 Fluorobenzyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole (B372694) Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity in substitution reactions is significantly influenced by the electronic effects of its substituents. In 5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole, the N1-benzyl group and the C5-bromo atom modulate the electron density of the ring. Generally, the C4-position of the pyrazole nucleus is the most favorable site for electrophilic substitution. orientjchem.org

While the pyrazole ring can be resistant to some classical electrophilic aromatic substitution reactions, specific functionalizations are well-established in related systems. For instance, selective iodination at the C4-position of 1-aryl-3-CF₃-pyrazoles has been successfully achieved using elemental iodine with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov Formylation, another key electrophilic substitution, can be accomplished at the C4-position through the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide), introducing a reactive aldehyde group for further synthetic elaborations.

Direct nucleophilic substitution on the carbon atoms of the pyrazole ring is uncommon unless the ring is activated by potent electron-withdrawing groups. A more viable strategy for functionalizing the C4-position involves deprotonation with a strong base, such as n-butyllithium (n-BuLi), to generate a C4-lithiated intermediate. This powerful nucleophile can then react with a variety of electrophiles to introduce new substituents. nih.govnih.gov

Reactivity of the Bromine Substituent: Cross-Coupling Reactions

The bromine atom at the C5-position is the most versatile handle for synthetic transformations on the molecule. It serves as an ideal leaving group in numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for derivatizing this compound. It facilitates the coupling of the pyrazole core with a wide variety of aryl, heteroaryl, or vinyl groups via reaction with the corresponding boronic acids or their esters. nih.govnih.govrsc.org The success of the reaction hinges on the careful selection of the palladium catalyst, phosphine (B1218219) ligand, and base to maximize yield and prevent competitive side reactions, most notably debromination. nih.gov

| Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) | Reference(s) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 85-95 | researchgate.net |

| 4-Methoxyphenylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 80 (MW) | ~90 | nih.gov |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80 | 80-90 | uzh.chresearchgate.net |

| (E)-2-Phenylvinylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 80 (MW) | ~75 | rsc.org |

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds at the C5-position is efficiently achieved through the Buchwald-Hartwig amination. chemspider.comresearchgate.net This palladium-catalyzed process allows for the introduction of a diverse range of primary and secondary amines, yielding valuable 5-amino-pyrazole derivatives. The reaction typically requires a palladium precursor, a specialized phosphine ligand (such as BINAP or Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide.

| Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) | Reference(s) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 70-85 | chemspider.com |

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 65-80 | researchgate.net |

| Cyclohexylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | ~60 | chemspider.com |

Beyond these examples, other notable cross-coupling reactions such as the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Stille (coupling with organostannanes) reactions are also highly feasible at the C5-bromo position, further expanding the synthetic toolbox for this scaffold. nih.govnih.gov

Transformations Involving the Fluorobenzyl Moiety

The 1-(3-fluorobenzyl) substituent is generally robust and stable under the conditions typically used to modify the pyrazole ring and its bromo substituent. Both the C-F bond and the aromatic ring are unreactive except under forcing conditions. The benzylic methylene (B1212753) (–CH₂–) bridge is the most likely site for reactivity within this moiety. It could potentially undergo radical-initiated reactions, such as bromination using N-bromosuccinimide (NBS), or oxidation to a ketone (C=O) using strong oxidizing agents. However, such transformations would need to be carefully optimized to avoid competing reactions on the electron-rich pyrazole ring.

Applications as a Synthetic Building Block for Complex Molecules

The varied reactivity across its different domains makes this compound an important intermediate for the synthesis of more elaborate molecular structures, particularly in the fields of medicinal chemistry and materials science.

This compound is a valuable precursor for the construction of fused bicyclic and polycyclic heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[5,4-c]quinolines. nih.govnih.gov The general strategy involves a two-stage process: first, the installation of a suitably functionalized substituent at either the C4 or C5 position, followed by an intramolecular cyclization to form the new ring.

For example, a Suzuki coupling reaction could be used to introduce an ortho-aminophenyl group at the C5-position. A subsequent intramolecular condensation reaction could then forge a new six-membered ring, leading to a pyrazolo-quinoline architecture. This approach of coupling followed by cyclization is a powerful method for assembling complex fused systems from relatively simple starting materials. nih.gov

The C5-bromo atom is the principal gateway for creating diverse libraries of pyrazole analogues. As outlined in section 5.2, the breadth of cross-coupling reactions allows for the introduction of a vast array of chemical functionalities. mdpi.comnih.govnih.gov This capability is crucial for generating novel compounds for biological screening programs, where systematic modification of a lead scaffold is required to optimize activity and properties. By replacing the bromine atom with different aryl, heteroaryl, alkyl, or amino groups, researchers can fine-tune the steric and electronic profile of the molecule to achieve desired outcomes. nih.gov The combination of C5-derivatization and C4-functionalization enables access to a vast chemical space starting from a single, versatile building block.

No Mechanistic Biological Activity Studies Found for this compound

Following an extensive search of publicly available scientific literature, no specific mechanistic biological activity studies for the chemical compound This compound were identified. Research detailing the in vitro or in silico biological activities, as specified in the requested outline, appears to be unavailable for this particular molecule.

The investigation sought to uncover data related to the compound's potential interactions with biological systems, but no studies were found that explored its effects on molecular targets or its antimicrobial properties. The primary information available for this compound is limited to its identification in chemical databases and its availability from various commercial suppliers.

Consequently, it is not possible to provide an article structured around the requested core outline, which includes:

Mechanistic Biological Activity Studies (In Vitro and In Silico Perspectives)

Mechanistic Biological Activity Studies in Vitro and in Silico Perspectives

Mechanistic Insights into Antimicrobial Activity

Antifungal Mechanisms of Action (In Vitro)

While the broader class of pyrazole (B372694) derivatives has been the subject of numerous biological investigations, showing a wide range of activities including antimicrobial and enzyme inhibitory effects, these findings are not specific to 5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole and cannot be attributed to it without direct experimental evidence. The absence of dedicated research on this specific compound means that no data tables or detailed research findings can be generated as requested.

Antimycobacterial Activity and Target Engagement (In Vitro)

No specific studies detailing the in vitro antimycobacterial activity or target engagement of this compound were identified. Research on other pyrazole derivatives has shown potential antimycobacterial effects, often through mechanisms like the inhibition of the MmpL3 transporter, which is crucial for the synthesis of the mycobacterial cell wall. researchgate.net For instance, certain nitroso-containing pyrazole derivatives have been identified as potent inhibitors of Mycobacterium bovis BCG and have shown synergistic action with first-line tuberculosis drugs. nih.govnih.gov However, these findings are related to different structural analogs and cannot be directly attributed to this compound.

Investigation of Anti-inflammatory Pathways (Mechanistic, In Vitro)

There is no available in vitro data on the mechanistic anti-inflammatory pathways of this compound. The anti-inflammatory properties of the pyrazole scaffold are well-documented, with many derivatives acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. researchgate.netnih.gov Some pyrazole compounds have also been shown to inhibit 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory leukotrienes. Mechanistic studies on various pyrazole derivatives have explored their ability to suppress the production of inflammatory cytokines such as TNF-α and IL-1β. researchgate.net Without specific experimental data, the precise anti-inflammatory mechanism, if any, of this compound remains unknown.

Potential Antioxidant Mechanisms (In Vitro)

Specific in vitro studies on the potential antioxidant mechanisms of this compound are absent from the current scientific literature. Generally, pyrazole derivatives have been investigated for their antioxidant potential, with some compounds demonstrating free-radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant activity of this class of compounds is often linked to their chemical structure, but no such characterization has been published for the specific compound .

Antiviral and Anticancer Activity (Mechanistic, In Vitro Cell-Based Studies)

No in vitro cell-based studies on the mechanistic antiviral or anticancer activity of this compound have been found. The pyrazole nucleus is a constituent of numerous compounds investigated for their therapeutic potential in these areas.

In the context of antiviral research , various pyrazole derivatives have been synthesized and tested against a range of viruses, including influenza, HIV, and herpes simplex virus. The mechanisms of action for these derivatives are diverse and target-specific.

In cancer research , pyrazole derivatives have been extensively studied for their ability to inhibit various cancer cell lines. The anticancer mechanisms are often multifaceted, involving the inhibition of protein kinases (such as EGFR and CDK), disruption of tubulin polymerization, and induction of apoptosis. However, without specific research, it is not possible to comment on the potential of this compound in these therapeutic areas.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling (In Silico Prediction)

There are no specific in silico ADMET prediction studies for this compound in the available literature. In silico ADMET profiling is a computational method used to predict the pharmacokinetic and toxicological properties of a compound. While such studies have been performed for other pyrazole derivatives to assess their drug-likeness, including predictions of oral bioavailability, blood-brain barrier penetration, and potential toxicity, this specific compound has not been the subject of such a published analysis.

Future Research Directions and Potential Applications in Chemical Science

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of substituted pyrazoles is a well-established field, commonly involving the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. nih.govresearchgate.net For 5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole, this would typically involve reacting an appropriate brominated 1,3-dielectrophile with 3-fluorobenzylhydrazine. However, future research will likely focus on improving the efficiency, regioselectivity, and sustainability of its synthesis.

Key areas for development include:

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch methods, such as improved safety, scalability, and reduced reaction times. nih.gov Developing a flow-based synthesis for this compound could streamline its production, making it more accessible for extensive research. nih.gov This approach would be particularly beneficial for managing potentially hazardous reagents and intermediates often used in heterocycle synthesis. nih.gov

Catalytic C-H Activation: Direct C-H functionalization of the pyrazole (B372694) ring is an atom-economical strategy to introduce substituents. Future work could explore the late-stage C-H bromination of a 1-(3-fluorobenzyl)-1H-pyrazole precursor, or conversely, the C-H benzylation of a 5-bromopyrazole. This avoids the need for pre-functionalized starting materials.

Multicomponent Reactions (MCRs): Designing a one-pot, multicomponent reaction to assemble the this compound core would significantly enhance synthetic efficiency. nih.gov This strategy combines multiple starting materials in a single step, reducing waste and simplifying purification processes. nih.gov

Future synthetic strategies will aim to provide rapid access to a library of analogues, allowing for systematic exploration of structure-activity relationships (SAR).

| Synthetic Approach | Potential Advantages | Relevant Research Context |

| Flow Chemistry | Enhanced safety, scalability, faster reaction times, improved process control. | Development of safer methods for producing intermediates like fluorinated diazoalkanes for pyrazole synthesis. nih.gov |

| C-H Activation/Functionalization | High atom economy, reduced synthetic steps, access to novel derivatives. | Regioselective halogenation of pyrazole rings is influenced by electronic and steric factors. |

| Multicomponent Reactions | Increased efficiency, reduced waste, operational simplicity. | Established methods for pyrazole synthesis from easily available compounds in one-pot procedures. nih.gov |

Advanced Computational Design of Pyrazole-Based Scaffolds

Computational chemistry is an indispensable tool in modern drug discovery and materials science. niscpr.res.in For this compound, computational methods can predict its properties, guide the design of new derivatives, and elucidate its interactions with biological targets.

Future computational research should focus on:

Structure-Based Drug Design (SBDD): Molecular docking and dynamic simulations can be used to predict the binding affinity and mode of interaction of this compound with various enzymes, such as protein kinases. nih.govresearchgate.net Studies on related 1-benzyl-pyrazole derivatives have successfully used these methods to identify potent inhibitors of targets like VEGFR-2 and RIP1 kinase. nih.govnih.gov These computational models can guide the rational design of new analogues with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related compounds, QSAR models can be developed to correlate specific structural features with biological activity. This can identify key molecular descriptors that govern the compound's function, accelerating the optimization process.

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. Early prediction of these properties is crucial for identifying potential liabilities and designing molecules with better drug-like characteristics.

These computational approaches will enable a more focused and efficient exploration of the therapeutic and material potential of the this compound scaffold.

| Computational Method | Application for this compound | Example from Related Compounds |

| Molecular Docking | Predict binding modes and affinities to biological targets like kinases. | Docking studies revealed the binding interactions of 1-benzyl-5-bromoindolinone derivatives with the VEGFR-2 active site. nih.govresearchgate.net |

| QSAR | Develop models to predict biological activity based on chemical structure. | QSAR models have been used to predict the anticancer activity of pyrazole derivatives against various cell lines. |

| Molecular Dynamics | Simulate the dynamic behavior of the compound within a target's binding site to assess stability. | Simulations were used to explore the binding stability of a VEGFR-2 inhibitor over time. nih.gov |

Exploration of New Mechanistic Biological Targets

The pyrazole nucleus is a "privileged scaffold," known to interact with a multitude of biological targets. nih.govmdpi.com Derivatives have shown activity as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. mdpi.comresearchgate.netnih.gov The specific structural features of this compound make it a candidate for several therapeutic areas.

Future investigations should aim to:

Screen against Kinase Panels: Given that many pyrazole derivatives are potent kinase inhibitors, this compound should be screened against a broad panel of human kinases. nih.gov Related 1-benzyl-pyrazoles have shown inhibitory activity against Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, and VEGFR-2, a key regulator of angiogenesis in cancer. nih.govnih.govmdpi.com

Investigate Epigenetic Targets: The bromo substituent could facilitate interactions with bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are key regulators of gene expression. The development of chemical probes for bromodomains is an active area of research. nih.gov

Explore Neurological Targets: The presence of a fluorobenzyl group may enhance blood-brain barrier permeability. Pyrazole derivatives have been investigated for activity against neuroprotective targets and as receptor antagonists, opening avenues for applications in neurological disorders. nih.gov

Identifying a novel biological target for this scaffold could open up entirely new therapeutic possibilities.

| Target Class | Rationale for Exploration | Known Pyrazole Activity |

| Protein Kinases | A well-established target class for pyrazole scaffolds; crucial in cancer and inflammation. | Inhibition of VEGFR-2, RIP1 kinase, and others by 1-benzyl-pyrazole analogues. nih.govnih.govnih.gov |

| Epigenetic Proteins (e.g., Bromodomains) | The bromo-substituent could serve as a key interaction point. | Development of pyrazole-based inhibitors for the BET family of bromodomains. nih.gov |

| Ion Channels / GPCRs | The scaffold's drug-like properties make it a candidate for a wide range of receptor types. | Pyrazole derivatives have been identified with activity as H2-receptor agonists and cannabinoid receptor antagonists. mdpi.comnih.gov |

Integration into Materials Science and Chemical Probes (Non-Therapeutic Applications)

Beyond therapeutic applications, the unique electronic and structural properties of pyrazoles lend themselves to use in materials science and as chemical tools. nih.gov

Future research in this area could include:

Development of Fluorescent Probes: Pyrazole derivatives can serve as the core of fluorescent chemosensors for detecting ions and molecules of biological or environmental importance. nih.govbiosynth.com The 5-bromo position on the pyrazole ring is a versatile handle for introducing fluorophores or receptor units via cross-coupling reactions, creating probes that can signal the presence of specific analytes through changes in fluorescence.

Organic Electronics: The π-conjugated system of the pyrazole ring makes it an attractive building block for organic light-emitting diodes (OLEDs) and other organic electronic materials. The substituents on the this compound scaffold can be tuned to modulate the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in such devices.

Agrochemicals: The pyrazole ring is present in numerous commercially successful pesticides and herbicides. nih.gov The potential of this compound and its derivatives as novel agrochemicals warrants investigation.

These non-therapeutic applications represent a significant area for future growth and innovation for this chemical scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole?

- Answer : The compound is typically synthesized via multi-step protocols involving:

- Nucleophilic substitution : Reacting a pyrazole precursor with 3-fluorobenzyl bromide under basic conditions (e.g., NaH/DMF) to introduce the benzyl group .

- Bromination : Using brominating agents like NBS (N-bromosuccinimide) or Br₂ in a controlled environment to introduce the bromo substituent .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the pure product .

- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How is this compound characterized structurally?

- Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for fluorobenzyl) and pyrazole protons (δ 6.0–6.5 ppm) .

- LC-MS : Confirm molecular weight (calc. 279.1 g/mol; observed [M+H]⁺ = 280.1) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic system, space group P1 for analogous pyrazole derivatives) .

- Validation : Cross-check spectral data with computational predictions (DFT) to resolve discrepancies .

Q. What safety protocols are recommended for handling this compound?

- Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (dust/volatiles).

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd₂(dba)₃/XPhos) for coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 12 hours → 30 minutes at 150°C) .

- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., molar ratios, catalyst loading) .

Q. What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

- Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to assess bioavailability and toxicity risks .

Q. How do structural modifications influence biological activity in pyrazole derivatives?

- Answer :

- SAR Studies :

| Substituent Position | Biological Activity (IC₅₀) | Mechanism |

|---|---|---|

| 5-Bromo | 12 µM (Kinase X inhibition) | Binds ATP pocket |

| 3-Fluorobenzyl | Improved lipophilicity (logP = 2.8) | Enhances membrane permeability |

- Method : Synthesize analogs (e.g., 5-chloro, 5-iodo) and test in enzyme assays .

- Data Analysis : Use ANOVA to compare activity trends across substituent groups .

Q. How to resolve contradictions in spectral data during characterization?

- Answer :

- Multi-Technique Validation : Combine NMR, HRMS, and IR to confirm functional groups. For example, ambiguous NOE signals in NMR can be clarified via X-ray diffraction .

- Isotopic Labeling : Introduce ¹³C/¹⁵N labels to trace signal origins in complex spectra .

- Collaborative Analysis : Cross-validate data with independent labs to rule out instrumentation bias .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Observed Data | Reference Compound Data |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.45 (m, 4H, Ar-F) | δ 7.38–7.52 (Ar-F) |

| ¹³C NMR | δ 142.1 (pyrazole C-Br) | δ 141.8 (C-Br) |

| HRMS (ESI+) | [M+H]⁺ = 280.1 (calc. 279.1) | — |

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd₂(dba)₃ | +25% efficiency |

| Temperature | 100–120°C | +15% yield |

| Solvent | DMF > THF | +30% solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.